molecular formula C9H9N3O2S2 B13172701 (2S)-2-[3-Sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]propanoic acid

(2S)-2-[3-Sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]propanoic acid

Cat. No.: B13172701
M. Wt: 255.3 g/mol
InChI Key: MTCPVWYULUALKM-YFKPBYRVSA-N
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Description

(2S)-2-[3-Sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]propanoic acid is a synthetic organic compound that features a triazole ring, a thiophene ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[3-Sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]propanoic acid typically involves multi-step organic reactions. One possible route includes:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate thiophene precursors.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiol reagents.

    Formation of the Propanoic Acid Moiety: This step may involve the use of chiral catalysts to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Halogenated or nitro-substituted thiophenes.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its triazole ring.

    Antimicrobial Activity: The compound may exhibit antimicrobial properties.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals targeting specific pathways.

Industry

    Materials Science: Use in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism by which (2S)-2-[3-Sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]propanoic acid exerts its effects would depend on its specific application. For example:

    Enzyme Inhibition: The triazole ring may interact with the active site of an enzyme, blocking its activity.

    Antimicrobial Activity: The compound may disrupt microbial cell membranes or interfere with essential metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-[3-Sulfanyl-5-(phenyl)-4H-1,2,4-triazol-4-yl]propanoic acid: Similar structure but with a phenyl ring instead of a thiophene ring.

    (2S)-2-[3-Sulfanyl-5-(pyridyl)-4H-1,2,4-triazol-4-yl]propanoic acid: Similar structure but with a pyridyl ring instead of a thiophene ring.

Uniqueness

    Thiophene Ring: The presence of the thiophene ring in (2S)-2-[3-Sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]propanoic acid may confer unique electronic properties compared to its phenyl or pyridyl analogs.

    Sulfanyl Group: The sulfanyl group can participate in unique chemical reactions, providing additional functionalization opportunities.

Properties

Molecular Formula

C9H9N3O2S2

Molecular Weight

255.3 g/mol

IUPAC Name

(2S)-2-(5-sulfanylidene-3-thiophen-2-yl-1H-1,2,4-triazol-4-yl)propanoic acid

InChI

InChI=1S/C9H9N3O2S2/c1-5(8(13)14)12-7(10-11-9(12)15)6-3-2-4-16-6/h2-5H,1H3,(H,11,15)(H,13,14)/t5-/m0/s1

InChI Key

MTCPVWYULUALKM-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C(=O)O)N1C(=NNC1=S)C2=CC=CS2

Canonical SMILES

CC(C(=O)O)N1C(=NNC1=S)C2=CC=CS2

Origin of Product

United States

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